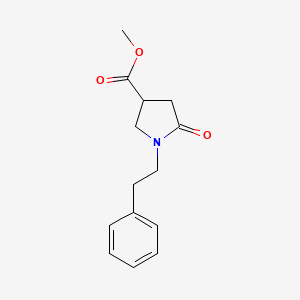

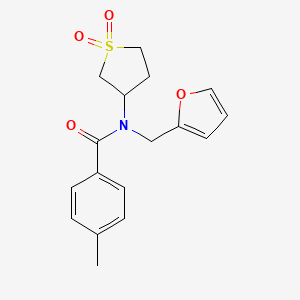

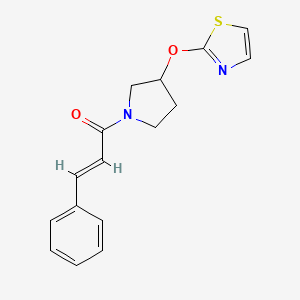

![molecular formula C22H15ClN6O2 B2904577 (E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573950-35-3](/img/structure/B2904577.png)

(E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H15ClN6O2 and its molecular weight is 430.85. The purity is usually 95%.

BenchChem offers high-quality (E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

This compound has been identified as a potential inhibitor of Phosphoinositide 3-kinase (PI3K) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often implicated in cancer. Inhibitors targeting PI3K could provide therapeutic strategies against cancerous cells.

Rho Kinase (ROCK-II) Inhibition

The structural motifs present in the compound suggest its use as a selective inhibitor for Rho-associated protein kinase 2 (ROCK-II) . ROCK-II is involved in various cellular processes, including contraction, motility, proliferation, and apoptosis. Its inhibition is being researched for the treatment of cardiovascular diseases, glaucoma, and cancer.

Antitumor Activity

Compounds with similar structures have demonstrated antitumor activities . The quinoxaline derivative’s potential to interact with various biological targets can make it a candidate for antitumor drug development, particularly in studying the inhibition mechanisms of tyrosine kinase receptors, which play a significant role in tumor growth and metastasis.

Respiratory Syncytial Virus (RSV) Replication Inhibition

Analogues of this compound have shown effectiveness in inhibiting the replication of the Respiratory Syncytial Virus (RSV) and associated inflammatory responses . This application is particularly relevant in the development of antiviral drugs that can help manage RSV infections.

Synthetic Intermediate for Trifluoromethyl Compounds

The furan moiety in the compound’s structure is useful in the synthesis of trifluoromethyl-substituted compounds . These compounds have various applications, including agricultural chemicals, pharmaceuticals, and materials science due to their unique physical and chemical properties.

Molecular Medicine

Given its potential biological activities, this compound could be used as a starting point for the design of molecules in molecular medicine . It could serve as a lead compound for the synthesis of new drugs with improved efficacy and reduced side effects.

Chemical Communications

The compound’s ability to undergo various chemical reactions makes it a valuable entity in chemical communications . It can be used to study reaction mechanisms and develop new synthetic methodologies, which are crucial in organic chemistry and drug discovery.

X-ray Crystallography Studies

The compound’s structure is suitable for X-ray crystallography studies to determine the 3D arrangement of atoms within a crystal . This is essential for understanding the compound’s interaction with biological targets and for the rational design of new drugs.

properties

IUPAC Name |

2-amino-N-(4-chlorophenyl)-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN6O2/c23-13-7-9-14(10-8-13)26-22(30)18-19-21(28-17-6-2-1-5-16(17)27-19)29(20(18)24)25-12-15-4-3-11-31-15/h1-12H,24H2,(H,26,30)/b25-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQNCCAGNVRXIM-BRJLIKDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=CO4)N)C(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=CO4)N)C(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

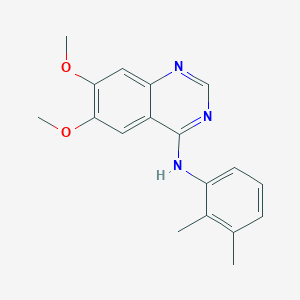

![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)

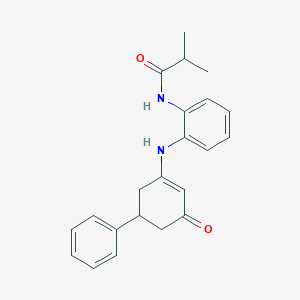

![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2904506.png)

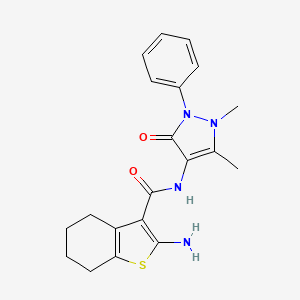

![N-(3-cyanophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904512.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2904517.png)